(4E)-1-[2-(dimethylamino)ethyl]-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}-5-(pyridin-4-yl)pyrrolidine-2,3-dione
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Overview
Description
Preparation Methods
The synthesis of 1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-ISOBUTOXY-2-METHYLBENZOYL)-5-(4-PYRIDINYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, including the formation of the pyrrol-2-one core and the introduction of the dimethylaminoethyl side chain. The synthetic routes typically involve:
Formation of the Pyrrol-2-one Core: This step may involve cyclization reactions using appropriate starting materials and catalysts.
Introduction of Functional Groups: Functional groups such as the dimethylaminoethyl side chain and the isobutoxy group are introduced through substitution reactions under controlled conditions.
Industrial Production Methods: Industrial production may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. .
Chemical Reactions Analysis
1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-ISOBUTOXY-2-METHYLBENZOYL)-5-(4-PYRIDINYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) are commonly used in these reactions. .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .
Scientific Research Applications
1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-ISOBUTOXY-2-METHYLBENZOYL)-5-(4-PYRIDINYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-ISOBUTOXY-2-METHYLBENZOYL)-5-(4-PYRIDINYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit enzyme activity by binding to the active site or allosteric sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in gene expression and cellular responses
Comparison with Similar Compounds
1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-ISOBUTOXY-2-METHYLBENZOYL)-5-(4-PYRIDINYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can be compared with similar compounds, such as:
1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-ISOBUTOXY-2-METHYLBENZOYL)-5-(4-PYRIDINYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: This compound has a diethylaminoethyl side chain instead of a dimethylaminoethyl side chain, which may affect its chemical reactivity and biological activity.
1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-ISOBUTOXY-3-METHYLBENZOYL)-5-(4-PYRIDINYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: The position of the isobutoxy group is different, which may influence the compound’s properties and applications.
1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(4-ISOBUTOXY-2-METHYLBENZOYL)-5-(3-PHENOXYPHENYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE: This compound has a phenoxyphenyl group instead of a pyridinyl group, leading to different chemical and biological characteristics.
Properties
Molecular Formula |
C25H31N3O4 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-[2-methyl-4-(2-methylpropoxy)phenyl]methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H31N3O4/c1-16(2)15-32-19-6-7-20(17(3)14-19)23(29)21-22(18-8-10-26-11-9-18)28(13-12-27(4)5)25(31)24(21)30/h6-11,14,16,22,29H,12-13,15H2,1-5H3/b23-21+ |
InChI Key |
GEUHYAMTUJHIOC-XTQSDGFTSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(C)C)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=NC=C3)/O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=NC=C3)O |
Origin of Product |
United States |
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